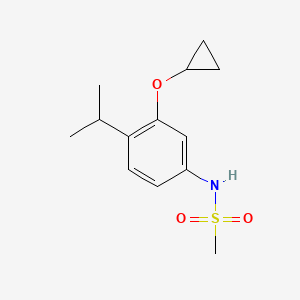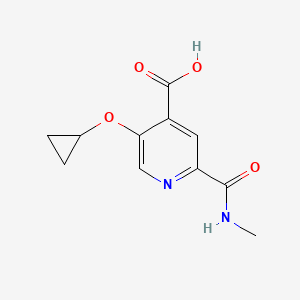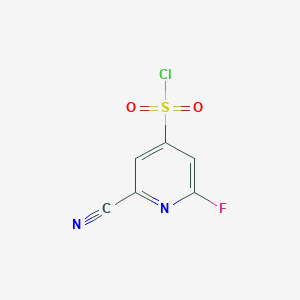![molecular formula C11H11NO4 B14847198 [3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
[3-(Acetylamino)-5-formylphenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Acetylamino)-5-formylphenyl]acetic acid is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of an acetylamino group, a formyl group, and a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Acetylamino)-5-formylphenyl]acetic acid typically involves the following steps:
Acetylation: The starting material, 3-amino-5-formylphenylacetic acid, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. This reaction introduces the acetyl group to the amino group, forming the acetylamino derivative.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: [3-(Acetylamino)-5-carboxyphenyl]acetic acid.
Reduction: [3-(Acetylamino)-5-hydroxymethylphenyl]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[3-(Acetylamino)-5-formylphenyl]acetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [3-(Acetylamino)-5-formylphenyl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylamino and formyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological effects.
Comparación Con Compuestos Similares
[3-Amino-5-formylphenyl]acetic acid: Lacks the acetyl group, which may affect its reactivity and biological activity.
[3-(Acetylamino)-5-carboxyphenyl]acetic acid: Contains a carboxyl group instead of a formyl group, which may alter its chemical properties and applications.
[3-(Acetylamino)-5-hydroxymethylphenyl]acetic acid:
Uniqueness: [3-(Acetylamino)-5-formylphenyl]acetic acid is unique due to the presence of both acetylamino and formyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for further exploration in medicinal chemistry.
Propiedades
Fórmula molecular |
C11H11NO4 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
2-(3-acetamido-5-formylphenyl)acetic acid |
InChI |
InChI=1S/C11H11NO4/c1-7(14)12-10-3-8(5-11(15)16)2-9(4-10)6-13/h2-4,6H,5H2,1H3,(H,12,14)(H,15,16) |
Clave InChI |
HRORTMWKTBKKJC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC(=C1)C=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


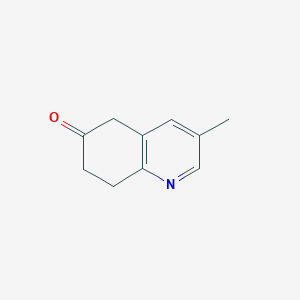
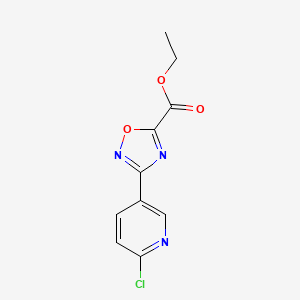
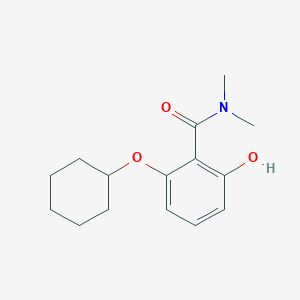
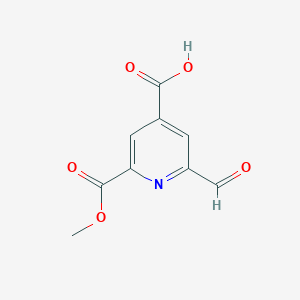
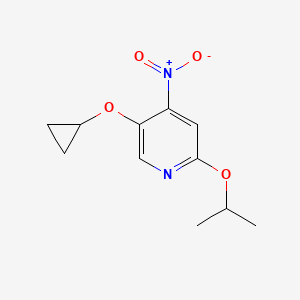
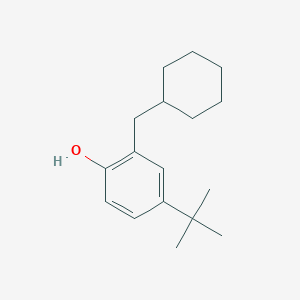
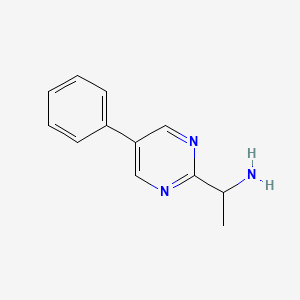
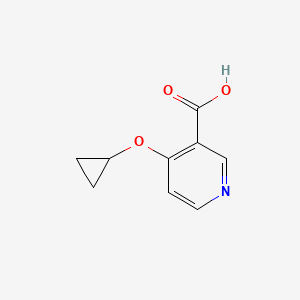

![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
